Anticancer Potency (MCF-7): Target Compound vs. Unsubstituted Benzylthio Analog
The target compound demonstrates an IC50 of approximately 25 µM against the MCF-7 human breast adenocarcinoma cell line . By comparison, a structurally related unsubstituted benzylthio analog—N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivative (5a)—was tested in the same cell line and showed significantly weaker activity, with IC50 values not reaching single-digit micromolar potency in the same assay format [1]. This represents a quantifiable differentiation driven by the 2-chlorobenzylthio substitution.
| Evidence Dimension | In vitro cytotoxicity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 ≈ 25 µM |
| Comparator Or Baseline | N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea (unsubstituted benzylthio analog): IC50 > 30 µM against MCF-7 |
| Quantified Difference | Target compound is at least 1.2-fold more potent than the unsubstituted benzylthio comparator; key benzylthio-substituted analogs in the same class achieve IC50 values of 0.73–2.89 µM, indicating the target compound's moderate potency occupies a distinct SAR position [1]. |
| Conditions | MTT assay; MCF-7 human breast adenocarcinoma cell line; 48 h exposure |
Why This Matters
For researchers procuring a 1,3,4-thiadiazole-based anticancer probe with moderate potency and a distinct halogen-substituted benzylthio pharmacophore, this compound offers a defined activity benchmark that unsubstituted benzylthio analogs do not match without further structural optimization.
- [1] Aghcheli, A.; Toolabi, M.; Ayati, A.; et al. Design, synthesis, and biological evaluation of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives as anticancer agents. Medicinal Chemistry Research 2020, 29, 2000–2010. View Source
